(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid
Overview
Description
(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C15H25BO3 and a molecular weight of 264.17 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with two tert-butyl groups and a methoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the reaction of 3,5-di-tert-butyl-4-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides or triflates in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions, including amines and alcohols.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: From substitution reactions.
Scientific Research Applications
(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Utilized in the development of boron-containing drugs and as a tool in biochemical studies.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of (3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the organic group from the boronic acid to the halide or triflate. This process involves oxidative addition, transmetalation, and reductive elimination steps . The boronic acid group acts as a nucleophile, attacking the electrophilic palladium complex to form the new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the tert-butyl and methoxy substituents, making it less sterically hindered and potentially less selective in reactions.
4-Methoxyphenylboronic Acid: Similar in structure but without the tert-butyl groups, affecting its reactivity and steric properties.
3,5-Di-tert-butylphenylboronic Acid: Lacks the methoxy group, which can influence its electronic properties and reactivity.
Uniqueness
(3,5-Di-tert-butyl-4-methoxyphenyl)boronic acid is unique due to its combination of steric hindrance from the tert-butyl groups and electronic effects from the methoxy group. This unique structure can enhance its selectivity and reactivity in certain chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(3,5-ditert-butyl-4-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BO3/c1-14(2,3)11-8-10(16(17)18)9-12(13(11)19-7)15(4,5)6/h8-9,17-18H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYHLDPTVFBRGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C(C)(C)C)OC)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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